molecular formula C₄₂H₄₄D₁₀N₈O₆ B1160752 Daclatasvir Diethyl Ester-d10

Daclatasvir Diethyl Ester-d10

Numéro de catalogue: B1160752
Poids moléculaire: 776.99
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Daclatasvir Diethyl Ester-d10 is a deuterium-labeled analog of daclatasvir diethyl ester, a prodrug form of daclatasvir, a potent NS5A inhibitor used in hepatitis C virus (HCV) treatment. This stable isotope-labeled compound (molecular formula: C42D10H44N8O6; molecular weight: 776.99 g/mol) is primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to enhance precision in pharmacokinetic and bioequivalence studies . Its deuterium atoms are strategically incorporated at non-reactive positions to minimize isotopic effects on chemical behavior while improving metabolic stability and detection sensitivity .

Propriétés

Formule moléculaire

C₄₂H₄₄D₁₀N₈O₆

Poids moléculaire

776.99

Synonymes

N,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxoethyl]]]biscarbamic Acid C,C’-Diethyl Ester-d10

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Research and Regulatory Considerations

  • Synthesis and Purity : Daclatasvir Diethyl Ester-d10 requires rigorous synthesis to ensure isotopic purity (>98% deuterium incorporation), as impurities can skew analytical results .
  • Regulatory Compliance: As a reference material, it must meet International Council for Harmonisation (ICH) guidelines for stability and batch consistency, similar to non-deuterated daclatasvir .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Daclatasvir Diethyl Ester-d10 in pharmaceutical formulations?

  • Methodological Guidance : Reverse-phase HPLC with UV detection is widely used, offering retention times of ~2.33 minutes and recovery rates of 99.71%–100.86% in tablet formulations. Key parameters include linearity (R² ≥ 0.999), precision (RSD < 2%), and limits of detection (LOD) as low as 8.82 × 10⁻¹⁰ M when using electrochemical nanosensors based on cobalt nanoparticles and multi-walled carbon nanotubes . For compliance with pharmacopeial standards, reference materials should follow ICRS guidelines, including infrared spectroscopy and Karl Fischer titration for moisture analysis .

Q. How should researchers design stability studies for Daclatasvir Diethyl Ester-d10 under varying storage conditions?

  • Methodological Guidance : Follow ICRS protocols to assess degradation under humidity, light, and temperature stress. Storage at +5°C ± 3°C in sealed containers is critical to prevent hygroscopic degradation. Pre-validation should include forced degradation studies (acid/alkaline hydrolysis, oxidation) paired with stability-indicating HPLC methods. Post-storage analysis must quantify impurities (e.g., sulfonate ash) and confirm structural integrity via IR spectroscopy .

Q. What pharmacokinetic covariates must be controlled in clinical studies of Daclatasvir Diethyl Ester-d10?

  • Methodological Guidance : Baseline covariates such as age, BMI, and hematocrit significantly influence plasma concentrations at 2 weeks. At 1 month, genetic polymorphisms (e.g., ABCB1 11131CC and HNF4α CG/GG genotypes) become predictive. Use multivariate regression models to isolate these effects, ensuring stratification by hepatic function (CYP3A4/P-gp activity) and renal transporter status (OAT1/3 inhibition potential) .

Advanced Research Questions

Q. How can pharmacogenetic variability be integrated into dose optimization models for Daclatasvir Diethyl Ester-d10?

  • Methodological Guidance : Incorporate genotyping for ABCB1 (P-gp), OCT1 (hepatic uptake), and CYP3A4 into trial design. Population pharmacokinetic (PopPK) modeling should account for these covariates, with simulations adjusting for allele frequency (e.g., ABCB1 11131CC prevalence in target populations). Validate models using sparse sampling in real-world cohorts, particularly in patients with advanced cirrhosis or post-transplant scenarios .

Q. What in vitro strategies assess Daclatasvir Diethyl Ester-d10’s efficacy against non-HCV viruses like SARS-CoV-2?

  • Methodological Guidance : Use plaque reduction assays in pneumocytes (EC₅₀ = 0.6–1.1 μM) and molecular docking to SARS-CoV-2 RNA (PDB:6XRZ) or RdRp (PDB:7BV2). Synergy studies with sofosbuvir should employ Chou-Talalay combination indices, while mechanistic insights require RdRp inhibition assays (e.g., radiolabeled NTP incorporation) and RNA structure probing (melting curve analysis with SYBR Green) .

Q. How can contradictory pharmacokinetic data across patient subgroups be resolved?

  • Methodological Guidance : Apply mixed-effects modeling to distinguish between inter-individual variability (e.g., OCT1 transporter expression) and confounding factors (e.g., drug-drug interactions with calcineurin inhibitors). Use bootstrap validation to confirm model robustness and Bayesian forecasting for dose individualization in underrepresented groups (e.g., elderly or renally impaired patients) .

Q. What experimental frameworks evaluate Daclatasvir Diethyl Ester-d10’s interaction with hepatic transporters?

  • Methodological Guidance : Conduct competitive uptake assays in transfected HEK293 cells expressing OATP1B1/1B3 or NTCP. Use prototypical inhibitors (rifampicin for OATPs, cyclosporine for P-gp) to quantify transporter-mediated hepatocyte accumulation. For in vivo relevance, correlate findings with positron emission tomography (PET) imaging of hepatic distribution in preclinical models .

Methodological Notes

  • Analytical Validation : Ensure cross-validation between labs using ICRS-certified reference materials to minimize inter-lab variability .
  • Ethical Compliance : For studies involving vulnerable populations (e.g., transplant recipients), document special arrangements per ethical review guidelines, including exclusion criteria for pregnant women and monitoring for drug-induced hepatotoxicity .
  • Data Reporting : Follow STROBE guidelines for observational studies and CONSORT for clinical trials, emphasizing multivariate regression outputs and genetic subgroup analyses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.